molecular formula C8H14FNO2 B1531899 3-(4-Fluoropiperidin-1-yl)propanoic acid CAS No. 1236009-05-4

3-(4-Fluoropiperidin-1-yl)propanoic acid

Cat. No.: B1531899
CAS No.: 1236009-05-4
M. Wt: 175.2 g/mol
InChI Key: OKEBSTSFDSSEOK-UHFFFAOYSA-N
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Description

3-(4-Fluoropiperidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C8H14FNO2 and its molecular weight is 175.2 g/mol. The purity is usually 95%.
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Biological Activity

3-(4-Fluoropiperidin-1-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. The fluorinated piperidine moiety is known to enhance the pharmacological properties of various compounds, making it a valuable scaffold in drug design. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₄FNO₂, and it features a piperidine ring substituted with a fluorine atom at the 4-position. This structural modification is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC₉H₁₄FNO₂
Molecular Weight181.22 g/mol
Fluorine SubstitutionAt the 4-position

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The presence of the fluorinated piperidine ring enhances its binding affinity and selectivity for these targets. Studies suggest that it may modulate neurotransmitter systems, particularly those involved in mood regulation and cognitive functions .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of compounds similar to this compound. For instance, compounds derived from piperidine structures have demonstrated significant activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds often range from 64 to 128 µg/mL against these bacteria .

Table: Antimicrobial Activity Data

PathogenMIC (µg/mL)
Escherichia coli64 - 128
Staphylococcus aureus128
Candida albicans64

Case Studies

A notable case study involved the evaluation of various derivatives of piperidine-based acids for their anticancer properties. In vitro studies indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, including A549 lung cancer cells. These compounds were able to reduce cell viability significantly while showing minimal toxicity to non-cancerous cells .

Key Findings from Case Studies:

  • Cytotoxicity : Compounds demonstrated up to 50% reduction in A549 cell viability.
  • Selectivity : Favorable cytotoxicity profiles towards cancer cells compared to normal cells.
  • Antioxidant Properties : Some derivatives showed promising antioxidant activity in DPPH radical scavenging assays.

Properties

IUPAC Name

3-(4-fluoropiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c9-7-1-4-10(5-2-7)6-3-8(11)12/h7H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEBSTSFDSSEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.